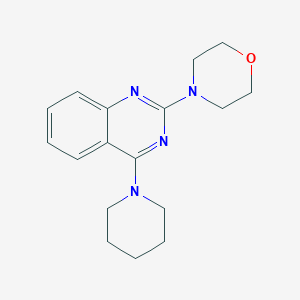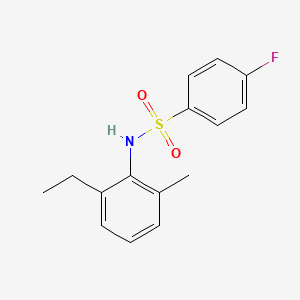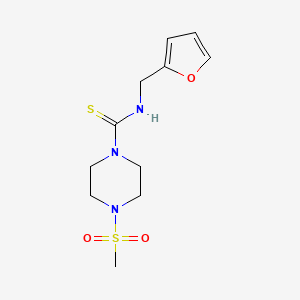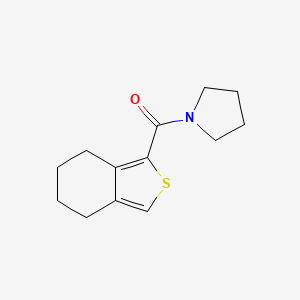
6-quinolinyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-quinolinyl methylcarbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate class of chemicals. It is used to control a variety of pests, including insects, mites, and nematodes, in agricultural and residential settings. Carbaryl has been in use since the 1950s and is still widely used today due to its effectiveness and low cost.
作用机制
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nervous system function in insects and other organisms. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, in the nervous system, which ultimately results in paralysis and death of the target organism.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a variety of biochemical and physiological effects on organisms. In insects, it can cause muscle tremors, paralysis, and death. In mammals, including humans, it can cause nausea, vomiting, diarrhea, and other symptoms of cholinergic toxicity. Long-term exposure to 6-quinolinyl methylcarbamate has been associated with neurological and developmental effects in both animals and humans.
实验室实验的优点和局限性
Carbaryl is a widely used insecticide that has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to apply, and has a known mode of action and toxicity. However, its use in laboratory experiments is limited by its potential effects on non-target organisms, including humans. Careful consideration must be given to the use of 6-quinolinyl methylcarbamate in laboratory experiments to ensure that it is used safely and responsibly.
未来方向
There are several future directions for research on 6-quinolinyl methylcarbamate and other carbamate insecticides. One area of research is the development of alternative insecticides that are less harmful to non-target organisms. Another area of research is the investigation of the effects of carbamate insecticides on the environment, including their persistence and potential for bioaccumulation. Finally, there is a need for further research on the potential health effects of 6-quinolinyl methylcarbamate and other carbamate insecticides on humans and other organisms.
合成方法
Carbaryl is synthesized through a multi-step process that involves the reaction of 2-chloro-3-quinolinecarboxylic acid with methylamine and phosgene. This process results in the formation of 6-quinolinyl methylcarbamate, which is then purified and formulated into various insecticide products.
科学研究应用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms, including humans. It has been used in numerous scientific studies to investigate its mode of action, toxicity, and environmental fate. These studies have helped to inform the safe use of 6-quinolinyl methylcarbamate in various settings and have led to the development of alternative insecticides that are less harmful to non-target organisms.
属性
IUPAC Name |
quinolin-6-yl N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(14)15-9-4-5-10-8(7-9)3-2-6-13-10/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSABYMJKPXZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)


![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)
![2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
![3-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B5818012.png)




![2-[(4,6-dimethyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol](/img/structure/B5818067.png)
![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)